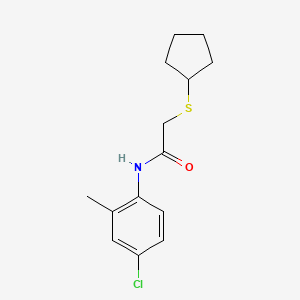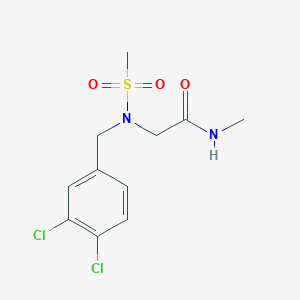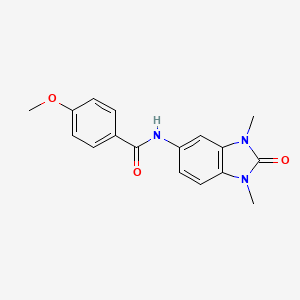![molecular formula C18H29BrClNO3 B4234492 2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4234492.png)
2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride
Vue d'ensemble
Description
2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride involves its interaction with specific receptors in the brain. It has been shown to act as an antagonist at the 5-HT2A receptor and a partial agonist at the D2 receptor. This interaction leads to the modulation of neurotransmitter release and synaptic transmission, thereby affecting behavior and mood.
Biochemical and Physiological Effects:
2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, which is associated with improved cognitive function. It has also been shown to decrease serotonin levels in the brain, which is associated with its potential use as an antidepressant.
Avantages Et Limitations Des Expériences En Laboratoire
2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride has several advantages and limitations for lab experiments. One of the significant advantages is its ability to selectively target specific receptors in the brain, which makes it a useful tool for studying neurotransmitter release and synaptic transmission. However, one of the limitations is its potential toxicity, which requires careful handling and use in lab experiments.
Orientations Futures
There are several future directions for the research of 2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride. One of the significant directions is its potential use as an antipsychotic and antidepressant drug. Further studies are needed to determine its efficacy and safety in clinical trials. Another direction is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its effects on neurotransmitter release and synaptic transmission in these diseases. Additionally, its potential use as a tool for studying the brain's neural circuits and behavior warrants further investigation.
Conclusion:
In conclusion, 2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to explore its potential use as an antipsychotic and antidepressant drug, treatment for neurodegenerative diseases, and tool for studying the brain's neural circuits and behavior.
Applications De Recherche Scientifique
2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride has been studied for its potential applications in various scientific research fields. One of the significant applications is in the field of neuroscience, where it has been studied for its effects on neurotransmitter release and synaptic transmission. It has also been studied for its potential use as an antipsychotic and antidepressant drug.
Propriétés
IUPAC Name |
2-[5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO3.ClH/c1-22-17-11-14(16(19)12-18(17)23-10-9-21)13-20-15-7-5-3-2-4-6-8-15;/h11-12,15,20-21H,2-10,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEALNPBWHFBWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2CCCCCCC2)Br)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-Bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4234409.png)
![5-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234417.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B4234427.png)

![1-(1-benzofuran-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4234441.png)

![ethyl 4-[2-(1-naphthylamino)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4234456.png)
![N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4234464.png)
![N-isopropyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4234470.png)

![4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B4234489.png)


![1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4234522.png)